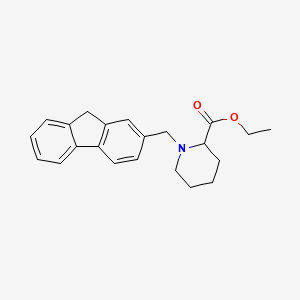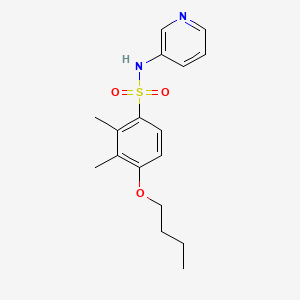![molecular formula C16H24N2O2 B4992915 1-ethyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4992915.png)
1-ethyl-4-[2-(2-methylphenoxy)propanoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-[2-(2-methylphenoxy)propanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mechanism of Action
The exact mechanism of action of 1-ethyl-4-[2-(2-methylphenoxy)propanoyl]piperazine is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of neurotransmitter systems such as the GABAergic and glutamatergic systems. It has also been shown to interact with various ion channels and receptors in the central nervous system, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent. It has also been shown to increase the levels of GABA in the brain, leading to its anticonvulsant effects. Additionally, it has been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase, indicating its potential as an antioxidant agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-ethyl-4-[2-(2-methylphenoxy)propanoyl]piperazine is its high potency and selectivity for its pharmacological targets. This makes it a valuable tool for the study of various biological processes in vitro and in vivo. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 1-ethyl-4-[2-(2-methylphenoxy)propanoyl]piperazine. One area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases such as epilepsy, neuropathic pain, and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other neurotransmitter systems and ion channels.
Synthesis Methods
The synthesis of 1-ethyl-4-[2-(2-methylphenoxy)propanoyl]piperazine involves the reaction of 1-ethylpiperazine with 2-(2-methylphenoxy)propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a suitable acid. The yield of the synthesis is generally high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
1-ethyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess significant anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases such as epilepsy, neuropathic pain, and inflammation.
properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-17-9-11-18(12-10-17)16(19)14(3)20-15-8-6-5-7-13(15)2/h5-8,14H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIBHZTWTHDAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4992835.png)

![N~1~-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4992850.png)


![2-(2,4-dichloro-6-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4992864.png)
![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4992874.png)
![N-cyclohexyl-N-methyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4992876.png)


![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4992908.png)
![N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4992910.png)
![2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4992911.png)
